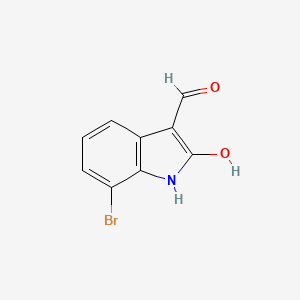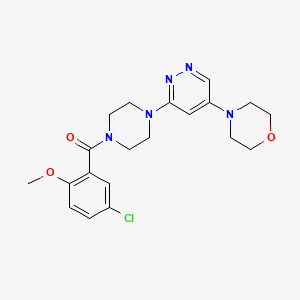
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline (DCMTFQ) is a trifluoromethylated quinoxaline derivative that has been widely studied for its potential applications in medicinal chemistry and drug discovery. It is an important small molecule that has been used in various scientific research projects and has been found to possess a variety of useful properties.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is not fully understood. However, it is believed that the compound binds to a variety of proteins and other molecules in the body, and affects their function. For example, it has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been shown to interact with a variety of other proteins and molecules, such as enzymes involved in the metabolism of drugs and hormones.
Biochemical and Physiological Effects
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been found to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively small molecule, which makes it easier to manipulate and study. However, one limitation is that it can be toxic if not handled properly, and it can also be unstable in certain conditions. Additionally, it is difficult to study its mechanism of action, as it binds to a variety of proteins and other molecules in the body.
Orientations Futures
In the future, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline could be used in a variety of ways. For example, it could be used as a lead compound for the development of new drugs, or as a starting material for the synthesis of new compounds. Additionally, it could be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it could be used in the study of the structure and function of proteins, or in the development of new therapies for the treatment of various diseases. Finally, it could be used to study the mechanisms of action of other compounds, and to develop new ways to target specific proteins or molecules in the body.
Méthodes De Synthèse
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline can be synthesized by a variety of methods. The most common method is the Suzuki–Miyaura reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. This reaction is widely used for the synthesis of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline, as it provides a highly efficient and cost-effective route for the synthesis of the compound. Another method that has been used for the synthesis of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is the Buchwald–Hartwig reaction, which is a palladium-catalyzed amination reaction between aryl halides and amines. This reaction is also highly efficient and cost-effective, and has been used for the synthesis of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline.
Applications De Recherche Scientifique
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been used in various scientific research projects, such as drug discovery, medicinal chemistry, and biochemistry. In drug discovery, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been used as a lead compound for the development of new drugs. In medicinal chemistry, it has been used as a starting material for the synthesis of new compounds. In biochemistry, it has been used as a model compound to study the structure and function of proteins. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
6,7-dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O2/c1-24-8-2-4-9(5-3-8)25-15-14(16(19,20)21)22-12-6-10(17)11(18)7-13(12)23-15/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEZGOGLXYCUSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2387083.png)
![N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2387084.png)

![{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2387086.png)




![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2387093.png)


![2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2387103.png)